4-Amino-8-bromo-2-methylquinoline
CAS No.: 288151-51-9
Cat. No.: VC2067704
Molecular Formula: C10H9BrN2
Molecular Weight: 237.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 288151-51-9 |
|---|---|
| Molecular Formula | C10H9BrN2 |
| Molecular Weight | 237.1 g/mol |
| IUPAC Name | 8-bromo-2-methylquinolin-4-amine |
| Standard InChI | InChI=1S/C10H9BrN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13) |
| Standard InChI Key | VXQZWWFUQGSMAV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C=CC=C(C2=N1)Br)N |
| Canonical SMILES | CC1=CC(=C2C=CC=C(C2=N1)Br)N |
Introduction
Chemical Identity and Structure
4-Amino-8-bromo-2-methylquinoline is an organic heterocyclic compound with a quinoline backbone. Its structure incorporates three key functional groups: an amino (-NH₂) group at the 4-position, a bromine atom at the 8-position, and a methyl (-CH₃) group at the 2-position of the quinoline ring system.
Identification Parameters
The compound is formally identified through several standardized parameters as detailed below:
The molecular structure features a fused ring system where the amino group, bromine atom, and methyl group are positioned strategically to enable specific chemical interactions that may be relevant to its biological activity and pharmaceutical applications.
Physical and Chemical Properties
4-Amino-8-bromo-2-methylquinoline exhibits distinctive physical and chemical properties that influence its behavior in various chemical reactions and biological systems.
Physical Properties
The compound exists as a solid at standard temperature and pressure, with several predictive models estimating its key physical parameters:
| Property | Value | Status |
|---|---|---|
| Physical Form | Solid | Documented |
| Boiling Point | 382.2±37.0 °C | Predicted |
| Density | 1.564±0.06 g/cm³ | Predicted |
| Acid Dissociation Constant (pKa) | 6.75±0.50 | Predicted |
Chemical Reactivity
The compound's predicted pKa value of 6.75±0.50 suggests moderate basicity, which would influence its protonation state and solubility in aqueous solutions at different pH values. This property is particularly important when considering the compound's behavior in biological systems and pharmaceutical formulations.
Structural Relationship to Similar Compounds
4-Amino-8-bromo-2-methylquinoline belongs to a family of substituted quinolines with varying structural features that influence their chemical and biological properties.
Comparative Analysis with Structural Analogs
The following table presents a comparison between 4-Amino-8-bromo-2-methylquinoline and structurally related compounds:
The structural variations among these compounds demonstrate how minor modifications to the quinoline scaffold can significantly alter the molecular properties. For instance, the addition of a chlorine atom at the 3-position in 4-Amino-8-bromo-3-chloro-2-methylquinoline increases its molecular weight and likely affects its electronic distribution, potentially modifying its biological activity profile.
Research Status and Future Directions
The compound 4-Amino-8-bromo-2-methylquinoline has been documented in chemical databases and appears in patent literature, suggesting ongoing interest in its properties and applications.
Patent Coverage
According to PubChem data, patents are available for chemical structures containing this compound, accessible through the World Intellectual Property Organization (WIPO) PATENTSCOPE database . This patent activity indicates potential commercial or research interest in the compound or its derivatives.
Research Opportunities
Future research directions for 4-Amino-8-bromo-2-methylquinoline may include:
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Detailed investigation of its biological activity profile, particularly in antimicrobial and anticancer applications
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Development of synthetic methodologies to efficiently produce the compound and its derivatives
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Structure-activity relationship studies to optimize its properties for specific applications
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Exploration of its potential as a building block in the synthesis of more complex molecular structures
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